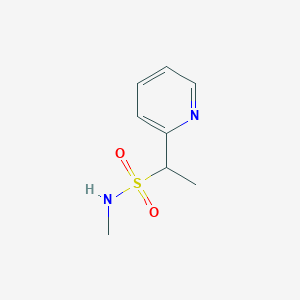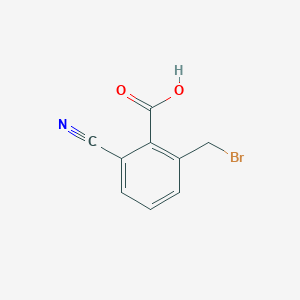
5,6-dimethoxy-6H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-6H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinazoline core with methoxy groups at the 5 and 6 positions, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-6H-quinazolin-4-one typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. This method allows for the formation of the quinazolinone ring system through a cyclization process . Another approach involves the use of o-vanillin as a starting material, which undergoes nitration, saponification, and methylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions used in laboratory synthesis. This includes controlling the temperature, reaction time, and reagent concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-6H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or alkylated quinazolinones .
Scientific Research Applications
5,6-Dimethoxy-6H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been studied for its potential antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, quinazolinone derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The methoxy groups at the 5 and 6 positions may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Quinazolin-4-one: A closely related compound with similar biological activities but lacking the methoxy groups.
6,7-Dimethoxy-1H-quinazolin-4-one: Another derivative with methoxy groups at different positions, which may affect its reactivity and biological properties.
Uniqueness: 5,6-Dimethoxy-6H-quinazolin-4-one is unique due to the specific placement of methoxy groups at the 5 and 6 positions. This structural feature can influence its chemical reactivity, biological activity, and potential therapeutic applications. The compound’s ability to undergo various chemical reactions and its broad range of scientific research applications further highlight its uniqueness and importance in the field of medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5,6-dimethoxy-6H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)10(13)12-5-11-6/h3-5,7H,1-2H3 |
InChI Key |
SNXOAMPGDQKAPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NC=NC(=O)C2=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12329373.png)




![8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine](/img/structure/B12329399.png)


![Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B12329419.png)
![D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester](/img/structure/B12329428.png)


![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12329452.png)
